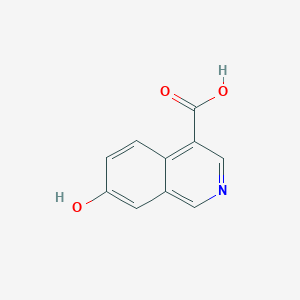

7-Hydroxyisoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 7-Hydroxyisoquinoline-4-carboxylic acid and its derivatives has been explored in various studies. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Another study reported the synthesis of 7-substituted-4-hydroxyquinoline-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of 7-Hydroxyisoquinoline-4-carboxylic acid is related to the structures of other isoquinoline derivatives. For example, 3D-QSAR models were established by collecting 46 multivariate-substituted 4-oxyquinazoline HDAC6 inhibitors .Scientific Research Applications

Excited-State Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, a compound closely related to 7-Hydroxyisoquinoline-4-carboxylic acid, has been shown to undergo excited-state intramolecular double proton transfer (ESIDPT), resulting in quinolinone-like tautomer emission. This property indicates its potential application in the study of intramolecular proton relay systems and excited-state chemistry (Kuo‐Chun Tang et al., 2011).

Photolabile Protecting Groups

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of 7-Hydroxyquinoline, have been described for its use as a photolabile protecting group for carboxylic acids. BHQ offers greater efficiency in single photon quantum yield and sensitivity to multiphoton-induced photolysis than other caging groups, showcasing its utility in biological applications (O. Fedoryak & T. M. Dore, 2002).

Synthesis of Constrained Amino Acids

A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a constrained tyrosine analogue, has been developed. This synthesis demonstrates the compound's relevance in creating conformationally restricted amino acids for research and drug development (K. Verschueren et al., 1992).

Behavioral Effects in Mice

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the 7-hydroxy variant, have shown to transiently increase locomotor activity in mice, suggesting a potential physiological role for these compounds. Some derivatives have been detected as endogenous compounds in the brain, pointing to their importance in neurological studies (H. Nakagawa et al., 1996).

properties

IUPAC Name |

7-hydroxyisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHLYYXKRIGWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyisoquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)

![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2695214.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2695219.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/no-structure.png)